2-Bromo-5-iodo-4-nitrophenol

Description

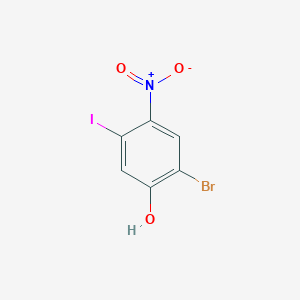

2-Bromo-5-iodo-4-nitrophenol is a halogenated nitrophenol derivative with the molecular formula C₆H₃BrINO₃ and a molecular weight of 344.91 g/mol. Its structure consists of a phenol ring substituted with a bromine atom at position 2, an iodine atom at position 5, and a nitro group (-NO₂) at position 4.

Properties

Molecular Formula |

C6H3BrINO3 |

|---|---|

Molecular Weight |

343.90 g/mol |

IUPAC Name |

2-bromo-5-iodo-4-nitrophenol |

InChI |

InChI=1S/C6H3BrINO3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H |

InChI Key |

NIFAMVNAJHAAKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)I)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodo-4-nitrophenol typically involves a multi-step process. One common method includes the nitration of phenol to introduce the nitro group, followed by bromination and iodination. The nitration can be achieved using concentrated nitric acid and sulfuric acid, while bromination and iodination can be carried out using bromine and iodine or their respective halogenating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to prevent side reactions and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodo-4-nitrophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The phenolic hydroxyl group can be oxidized to a quinone derivative under strong oxidizing conditions

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

Major Products Formed

Substitution: Formation of various substituted phenols.

Reduction: Formation of 2-Bromo-5-iodo-4-aminophenol.

Oxidation: Formation of quinone derivatives

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of nitrophenol derivatives, including 2-Bromo-5-iodo-4-nitrophenol. The compound exhibits activity against various bacterial strains, making it a candidate for antibiotic development. The presence of both bromine and iodine atoms enhances its reactivity and interaction with biological targets, which can lead to the disruption of bacterial cell walls or metabolic pathways .

Cancer Research

The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. For instance, derivatives with similar structures have been investigated for their ability to induce apoptosis in malignant cells while sparing non-cancerous cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Environmental Science

Contaminant Studies

this compound has been studied as a potential environmental contaminant due to its stability and persistence in various ecosystems. Research indicates that it can be metabolized by certain insect species, leading to the formation of less harmful metabolites. Understanding its degradation pathways is essential for assessing its ecological impact and developing remediation strategies .

Toxicology Assessments

Toxicological studies have been conducted to evaluate the acute and chronic effects of nitrophenol compounds on different organisms. These studies are vital for establishing safety guidelines and regulatory measures for compounds that may enter the environment through industrial processes or agricultural runoff .

Material Science

Synthesis of Functional Materials

this compound serves as a precursor in the synthesis of various functional materials, including polymers and nanomaterials. Its ability to undergo electrophilic substitution reactions allows for the introduction of diverse functional groups, which can tailor the properties of the resulting materials for specific applications .

Nanoparticle Development

In recent advancements, this compound has been utilized in the synthesis of polyphenol-containing nanoparticles. These nanoparticles exhibit unique properties that can be harnessed in drug delivery systems and catalysis, showcasing the versatility of this compound in nanotechnology applications .

Case Studies

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-4-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and iodine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The iodine atom in this compound increases its molecular weight significantly compared to fluorine- or chlorine-containing analogs (e.g., 2-Bromo-4-fluoro-5-nitrophenol: 236.00 g/mol vs. 344.91 g/mol) .

- Acidity: The nitro group at position 4 in the target compound enhances acidity compared to non-nitro analogs like 2-Bromo-4-chloro-5-iodophenol, where chloro is less electron-withdrawing .

- Positional Isomerism: Moving the nitro group from position 4 (target compound) to position 5 (e.g., 2-Bromo-4-fluoro-5-nitrophenol) alters electronic distribution, affecting reactivity in substitution reactions .

Biological Activity

2-Bromo-5-iodo-4-nitrophenol is a halogenated phenolic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and anti-inflammatory properties, supported by data tables and relevant case studies.

The molecular formula of this compound is C_6H_3BrINO_3, featuring both bromine and iodine substituents on the aromatic ring along with a nitro group. These halogen substitutions are significant as they can enhance the compound's lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Comments |

|---|---|---|

| Staphylococcus aureus | 15.62 µg/mL | Strong bactericidal effect |

| Escherichia coli | 62.5 µg/mL | Moderate activity |

| Candida albicans | >1000 µg/mL | Mild activity |

The compound demonstrated a strong bactericidal effect against Staphylococcus spp., with an MIC of 15.62 µg/mL, indicating its potential for treating infections caused by resistant strains .

Cytotoxicity

In vitro studies have shown that this compound possesses cytotoxic effects on various cancer cell lines, making it a candidate for further research in cancer therapeutics.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| LN-229 (glioblastoma) | 0.77 | Highly selective against cancer cells |

| HepG2 (hepatocellular) | 7.81 | Moderate selectivity |

| 769-P (renal adenocarcinoma) | 12.39 | Moderate selectivity |

The IC50 values indicate that the compound is particularly effective against glioblastoma cells, suggesting its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with various biological receptors and enzymes. The presence of the nitro group enhances its reactivity, allowing it to form stable interactions with target biomolecules, which may lead to inhibition of cell proliferation and induction of apoptosis in cancer cells .

Study on Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial efficacy of several halogenated phenolic compounds, including this compound. The results indicated that this compound had a broader spectrum of activity compared to its non-halogenated counterparts, particularly against Gram-positive bacteria .

Cytotoxicity Assessment

In another study focused on cytotoxicity, researchers assessed the effects of various nitrophenol derivatives on different cancer cell lines. The findings revealed that this compound exhibited significantly lower IC50 values in glioblastoma cells compared to normal cell lines, indicating its selective cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.